molecular formula C9H5BrClFN2 B8420276 5-Bromo-3-chloro-6-fluoro-2-methylquinoxaline

5-Bromo-3-chloro-6-fluoro-2-methylquinoxaline

Cat. No. B8420276
M. Wt: 275.50 g/mol
InChI Key: JHFZDPWHORXFFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-chloro-6-fluoro-2-methylquinoxaline is a useful research compound. Its molecular formula is C9H5BrClFN2 and its molecular weight is 275.50 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-3-chloro-6-fluoro-2-methylquinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-chloro-6-fluoro-2-methylquinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Bromo-3-chloro-6-fluoro-2-methylquinoxaline

Molecular Formula

C9H5BrClFN2

Molecular Weight

275.50 g/mol

IUPAC Name

5-bromo-3-chloro-6-fluoro-2-methylquinoxaline

InChI

InChI=1S/C9H5BrClFN2/c1-4-9(11)14-8-6(13-4)3-2-5(12)7(8)10/h2-3H,1H3

InChI Key

JHFZDPWHORXFFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C=CC(=C2Br)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 500-mL round-bottomed flask, a mixture of 8-bromo-7-fluoro-3-methylquinoxalin-2(1H)-one (600) (3.57 g, 13.89 mmol) and POCl3 (20.0 mL, 215 mmol) was heated at 90° C. for 1.5 h with a reflux condenser. The reaction mixture was cooled to RT and most of the excess POCl3 was removed under reduced pressure (rotary evaporator). The mixture was treated with EtOAc (100 mL), cooled in an ice bath, treated with ice chips and 1 N NaOH slowly. After phase separation, the organic layer was washed with brine (50 mL), dried over MgSO4, filtered and concentrated to afford the crude product as a brown solid. The crude residue was purified by chromatography on the ISCO Combiflash Rf (80 g Redisep column, using a gradient of 0-100% DCM in hexanes (eluted with ca. 35-60% DCM)) affording 5-bromo-3-chloro-6-fluoro-2-methylquinoxaline (1.88 g, 6.82 mmol, 49% yield) as a light orange crystalline solid. m/z (ESI, +ve ion) 275.0/277.0 (M+H)+. 1H NMR (400 MHz, CDCl3) δ ppm 8.01 (1H, dd, J=9.3, 5.4 Hz), 7.58 (1H, dd, J=9.1, 8.1 Hz), 2.86 (3H, s). 19F NMR (376 MHz, CDCl3) δ ppm −99.07 (1F, s).
Quantity
3.57 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two

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